molecular formula C11H6ClNO4S B12051171 3-Oxo-2H,3H-furo[3,2-h]quinoline-5-sulfonyl chloride

3-Oxo-2H,3H-furo[3,2-h]quinoline-5-sulfonyl chloride

Cat. No.: B12051171
M. Wt: 283.69 g/mol
InChI Key: KBILWKHGUYRKIA-UHFFFAOYSA-N
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Description

3-Oxo-2H,3H-furo[3,2-h]quinoline-5-sulfonyl chloride is a complex organic compound with the molecular formula C11H6ClNO4S and a molecular weight of 283.69 g/mol . This compound is known for its unique structure, which includes a furoquinoline core fused with a sulfonyl chloride group. It is primarily used in research and industrial applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2H,3H-furo[3,2-h]quinoline-5-sulfonyl chloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2H,3H-furo[3,2-h]quinoline-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides, sulfonate esters, or sulfonyl derivatives .

Scientific Research Applications

3-Oxo-2H,3H-furo[3,2-h]quinoline-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is employed in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Oxo-2H,3H-furo[3,2-h]quinoline-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity allows it to modify the function of these targets, potentially leading to therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-2H,3H-furo[3,2-h]quinoline-5-sulfonic acid
  • 3-Oxo-2H,3H-furo[3,2-h]quinoline-5-sulfonamide
  • 3-Oxo-2H,3H-furo[3,2-h]quinoline-5-sulfonate esters

Uniqueness

3-Oxo-2H,3H-furo[3,2-h]quinoline-5-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the modification of biomolecules .

Properties

Molecular Formula

C11H6ClNO4S

Molecular Weight

283.69 g/mol

IUPAC Name

3-oxofuro[3,2-h]quinoline-5-sulfonyl chloride

InChI

InChI=1S/C11H6ClNO4S/c12-18(15,16)9-4-7-8(14)5-17-11(7)10-6(9)2-1-3-13-10/h1-4H,5H2

InChI Key

KBILWKHGUYRKIA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC(=C3C=CC=NC3=C2O1)S(=O)(=O)Cl

Origin of Product

United States

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